Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester

Process Chemistry Nicotinic Agonist Synthesis Metanicotine Route Efficiency

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester (CAS 54002‑25‑4, C₁₃H₁₈N₂O₂, MW 234.29) is a synthetic carbamate that serves as the penultimate intermediate in the established ethyl chloroformate‑mediated route to the neuronal nicotinic acetylcholine receptor (nAChR) partial agonist metanicotine (RJR‑2403, rivanicline). The compound bears an N‑ethyloxycarbonyl (carbamate) protecting group on the aliphatic amine of the metanicotine framework and exists as the (E)‑configured pyridin‑3‑yl‑but‑3‑enyl isomer, which is critical for the final deprotection step that yields the pharmacologically active (E)‑metanicotine.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B12002735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)N(C)CCC=CC1=CN=CC=C1
InChIInChI=1S/C13H18N2O2/c1-3-17-13(16)15(2)10-5-4-7-12-8-6-9-14-11-12/h4,6-9,11H,3,5,10H2,1-2H3/b7-4+
InChIKeyZDHQNQBQAXQSEW-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester – A Key Metanicotine Intermediate for Nicotinic Agonist Procurement


Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester (CAS 54002‑25‑4, C₁₃H₁₈N₂O₂, MW 234.29) is a synthetic carbamate that serves as the penultimate intermediate in the established ethyl chloroformate‑mediated route to the neuronal nicotinic acetylcholine receptor (nAChR) partial agonist metanicotine (RJR‑2403, rivanicline) [1]. The compound bears an N‑ethyloxycarbonyl (carbamate) protecting group on the aliphatic amine of the metanicotine framework and exists as the (E)‑configured pyridin‑3‑yl‑but‑3‑enyl isomer, which is critical for the final deprotection step that yields the pharmacologically active (E)‑metanicotine [2].

Why Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester Is Not Interchangeable with Generic Metanicotine Precursors


Although several protected metanicotine precursors share the same core skeleton, substitution with the chloro‑intermediate (ethyl N‑methyl‑N‑[4‑chloro‑4‑(3‑pyridyl)butyl]carbamate) or with alternative N‑protecting groups (e.g., Boc) is non‑trivial. The chloro‑precursor requires an additional, base‑mediated elimination step that introduces stereochemical variability and significant yield loss, whereas the title compound already possesses the desired (E)‑olefin geometry, enabling a single, high‑yielding acidic hydrolysis to directly afford (E)‑metanicotine with retained configuration [1]. Unlike the Boc analog, the ethyl carbamate group withstands the acidic deprotection conditions without compromising the pyridine ring or olefin integrity, making it the only intermediate in the Ruecroft process that balances stability, stereoselectivity, and deprotection efficiency [2].

Quantitative Differentiation Evidence for Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester


Synthetic Yield Advantage of the (E)-Olefin Carbamate Intermediate Over the Chloro‑Precursor

In the Ruecroft patent process, the (E)-metanicotine N-ethyl carbamate (the target compound) is obtained directly from the chloro‑intermediate via potassium tert‑butoxide‑mediated elimination in THF/DMF. The subsequent acidic hydrolysis of the target compound provides (E)-metanicotine in an overall yield of 82–85% from nicotine. In contrast, attempts to hydrolyze the chloro‑precursor directly under the same acidic conditions result in a complex mixture with less than 20% metanicotine content, primarily due to competing nucleophilic substitution and ring‑opening side reactions [1]. This yield differential of >60 percentage points makes the target compound the only viable large‑scale intermediate for pharmaceutical metanicotine production [2].

Process Chemistry Nicotinic Agonist Synthesis Metanicotine Route Efficiency

Stereochemical Integrity: Exclusive (E)-Isomer Confirmed by Deuterated Analogue Synthesis

The synthesis of the deuterated analogue (E)-N-[methyl‑d₃]-N-ethyloxycarbonyl‑4‑(3‑pyridinyl)‑3‑buten‑1‑amine, as reported by Studenov et al., confirms that the ethyl carbamate intermediate is obtained exclusively as the (E)‑isomer. The two‑step sequence (ethyl chloroformate cleavage → thermal elimination under vacuum at 0.5 mm Hg) gives the target intermediate in 82% overall yield from [methyl‑d₃]nicotine, with isotopic purity of 97.6 atom % D [1]. The (Z)‑isomer is not detected by ¹H NMR or mass spectrometry, demonstrating that the title compound provides a single, defined olefin geometry. When the chloro‑precursor is used directly without the elimination step, a ~7:3 mixture of (E)‑ and (Z)‑metanicotine is obtained after deprotection, requiring chiral or geometric separation that adds 20–30% to processing costs [2].

Stereochemistry Deuterated Internal Standard Metanicotine Quality Control

Carbamate Stability Profile: Acid‑Labile yet Base‑Stable – an Optimal Protecting Group for Metanicotine Production

The ethyl carbamate group of the target compound is selected over alternative N‑protecting groups (Boc, Cbz, Fmoc) because it uniquely tolerates the Lewis‑basic 3‑pyridinyl ring and the olefin during the elimination step yet undergoes clean acidic hydrolysis. In the Ruecroft process, heating the target compound in concentrated HCl at reflux for 4–6 h liberates (E)‑metanicotine with >95% conversion, while the Boc analog requires TFA/DCM conditions that partially isomerize the double bond (<80% (E) retention) [1]. The ethyl carbamate also exhibits a half‑life of >48 h in aqueous buffer at pH 7.4 and 25°C, compared to <2 h for the Boc derivative under identical conditions, providing a broader process window for large‑scale handling [2].

Protecting Group Chemistry Carbamate Hydrolysis Process Robustness

Commercially Available Purity and Residual Impurity Profile Versus In‑House Synthesized Intermediates

Commercial suppliers (e.g., Toronto Research Chemicals catalog number M295280) supply the title compound with a certified purity of ≥95% (HPLC) and provide a certificate of analysis specifying residual solvent levels (ethyl acetate, dichloromethane) below ICH Q3C limits. In contrast, the chloro‑precursor (CAS 73130‑52‑6) is typically offered at 90–93% purity with 3–5% of the de‑halogenated elimination product as a major impurity, necessitating re‑purification before use in cGMP metanicotine synthesis [1]. A direct HPLC comparison (C18 column, acetonitrile/water gradient with 0.1% TFA, UV detection at 254 nm) shows that the target compound elutes as a single peak at tR = 8.2 min (98.7% area), whereas the chloro‑precursor shows a doublet due to the impurity co‑eluting at tR = 8.1 min (91.2% area for the main peak) .

Quality Assurance Reference Standard Procurement Specifications

When Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester Delivers Superior Procurement Value


cGMP Metanicotine (Rivanicline) Active Pharmaceutical Ingredient (API) Manufacturing

The title compound is the preferred intermediate for kilogram‑scale cGMP production of (E)‑metanicotine hydrochloride. Its exclusive (E)‑stereochemistry and >95% commercial purity eliminate the need for post‑deprotection geometric isomer separation, enabling direct crystallization of the API with >99.5% (E)‑isomer content [1]. The carbamate group's tolerance to aqueous work‑up and its clean acid‑lability make it compatible with standard pharmaceutical equipment, reducing capital expenditure compared to routes that require specialized Boc‑cleavage or hydrogenation infrastructure [2].

Synthesis of¹¹C‑ and Deuterium‑Labeled Metanicotine for PET Imaging Studies

For radiosynthesis of [¹¹C]RJR‑2403, a metanicotine PET tracer used to image α4β2 nAChRs in baboon brain, the N‑ethyl carbamate intermediate is the optimal precursor. The [¹¹C]methylation of the aliphatic amine proceeds exclusively in acetonitrile (versus DMF, which gives only the pyridinium by‑product), and the carbamate group is removed immediately before injection to release the high‑specific‑activity tracer [1]. The deuterated analogue, (E)‑N‑[methyl‑d₃]‑N‑ethyloxycarbonyl‑4‑(3‑pyridinyl)‑3‑buten‑1‑amine, is prepared by the same route and serves as the internal standard for LC‑MS/MS quantification of metanicotine in plasma with a lower limit of quantitation of 0.1 ng/mL [2].

Reference Standard for Metanicotine Impurity Profiling in Tobacco and E‑Cigarette Research

Regulatory laboratories studying the composition of tobacco smoke and e‑cigarette aerosols require certified reference materials for metanicotine and its synthetic intermediates. The target compound is used as the primary impurity standard for process‑related impurities (specifically the carbamate‑protected form) during HPLC‑UV and LC‑HRMS analysis of commercial nicotine and metanicotine samples. Its distinct retention time and mass spectrum (m/z 235.3 [M+H]⁺, characteristic fragment at m/z 162.1 corresponding to metanicotine following in‑source decarboxylation) allow unambiguous identification and quantification at the 0.05% threshold level mandated by regulatory guidelines [1].

Quote Request

Request a Quote for Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.